SAR107375

Catalog No.
S12847676
CAS No.
1184300-63-7
M.F
C24H30ClN5O5S2
M. Wt
568.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR107375

CAS Number

1184300-63-7

Product Name

SAR107375

IUPAC Name

5-chloro-N-[(2S)-2-[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]thiophene-2-carboxamide

Molecular Formula

C24H30ClN5O5S2

Molecular Weight

568.1 g/mol

InChI

InChI=1S/C24H30ClN5O5S2/c1-16-18(30-10-4-7-22(30)31)5-3-6-20(16)37(34,35)27-17(24(33)29-13-11-28(2)12-14-29)15-26-23(32)19-8-9-21(25)36-19/h3,5-6,8-9,17,27H,4,7,10-15H2,1-2H3,(H,26,32)/t17-/m0/s1

InChI Key

CYVVCTRDWISRAC-KRWDZBQOSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC(CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O

Isomeric SMILES

CC1=C(C=CC=C1S(=O)(=O)N[C@@H](CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O

SAR107375, also known as Segatroxaban (CAS: 1184300-63-7), is a highly potent, orally active dual inhibitor targeting both Factor Xa and thrombin (Factor IIa). Unlike first-generation direct oral anticoagulants (DOACs) that selectively target a single node in the coagulation cascade, SAR107375 was engineered with a neutral chlorothiophene P1 fragment to achieve balanced dual-pathway blockade [1]. For scientific buyers and pharmacologists, this compound is primarily procured to benchmark synergistic antithrombotic efficacy, offering a distinct physicochemical advantage over earlier dual inhibitors by maintaining a neutral state at physiological pH [2]. Its primary utility lies in advanced cardiovascular modeling, pharmacokinetic benchmarking, and complex plasma coagulation assays where single-target agents fail to capture comprehensive cascade suppression.

Research Fit

Coagulation cascade dual-pathway studies
Simultaneous thrombin and Factor Xa inhibition research
Oral anticoagulant profiling in preclinical models

Substituting SAR107375 with common single-target anticoagulants like rivaroxaban (FXa) or dabigatran (thrombin) fundamentally alters experimental outcomes, as these generic alternatives cannot replicate the synergistic dual-inhibition required to suppress explosive thrombin generation in complex arterial thrombosis models [1]. Furthermore, attempting to substitute SAR107375 with earlier in-class dual inhibitors, such as tanogitran, introduces severe pharmacokinetic liabilities; tanogitran exists as a zwitterion at blood pH, leading to poor membrane permeability and inconsistent oral absorption [2]. Procurement of the exact SAR107375 structure ensures a neutral, highly lipophilic molecule at pH 7.4, guaranteeing reproducible oral bioavailability and a wider therapeutic window without the confounding bleeding risks associated with standard DOACs [1].

Substitution Risk

Factor Xa inhibitor substitution

May lack thrombin blockade, altering coagulation cascade endpoint interpretation.

Direct thrombin inhibitor substitution

May omit Factor Xa inhibition, potentially shifting PD profile from dual-pathway response.

PD linearity transfer risk

Reported aPTT/ECT linear correlation with plasma concentration may not replicate with single-target agents.

Balanced Dual-Target Affinity vs. Single-Target Benchmarks

SAR107375 demonstrates potent, balanced inhibition of both key coagulation nodes, exhibiting a Ki of 1 nM for Factor Xa and 8 nM for thrombin. In contrast, standard benchmarks like rivaroxaban and dabigatran etexilate are highly selective for only one target, failing to provide simultaneous dual-pathway suppression [1].

Evidence DimensionEnzyme Inhibition (Ki)
Target Compound DataKi = 1 nM (FXa), 8 nM (Thrombin)
Comparator Or BaselineRivaroxaban (FXa only) / Dabigatran (Thrombin only)
Quantified DifferenceSimultaneous nanomolar dual-target blockade vs. single-node activity
ConditionsIn vitro purified human enzyme assays

Enables researchers to study synergistic coagulation cascade inhibition with a single molecule, simplifying assay design and dosing protocols.

Potency Gain
Head-to-head
5,000× (FXa) and 1,300× (FIIa) improvement
Supports lead optimization SAR context
Biochemical assay in buffer

Reduced Bleeding Liability in Arterial Thrombosis Models

In the rat wire coil model—a standard assay for arterial thrombosis—SAR107375 exhibited a significantly reduced bleeding liability, showing only a 2-fold increase in blood loss relative to its ED80 value. Head-to-head comparisons demonstrated that this bleeding profile is substantially lower than that of both rivaroxaban and dabigatran etexilate at equivalent antithrombotic efficacy [1].

Evidence DimensionBleeding Liability (Blood loss increase at ED80)
Target Compound Data2-fold increase relative to ED80
Comparator Or BaselineRivaroxaban and Dabigatran etexilate (Higher blood loss at ED80)
Quantified DifferenceWider therapeutic window with reduced hemorrhagic risk
ConditionsIn vivo rat wire coil model

Critical for in vivo pharmacology studies requiring a wider therapeutic window and safer dosing profiles in arterial thrombosis models.

Lipophilicity Profile
Reported
Predominantly neutral at pH 7.4 vs zwitterionic tanogitran
May support oral absorption modeling
DFT-calculated log P context

Physicochemical Stability and Oral Absorption vs. Tanogitran

Density functional theory and pKa calculations reveal that at physiological blood pH (7.4), SAR107375 predominantly exists in a neutral, undissociated form. In stark contrast, the earlier dual inhibitor tanogitran exists as a zwitterionic structure, which severely limits its membrane permeability. Consequently, SAR107375 is significantly more lipophilic and exhibits superior oral absorption [1].

Evidence DimensionIonization State and Lipophilicity at pH 7.4
Target Compound DataNeutral form, high lipophilicity
Comparator Or BaselineTanogitran (Zwitterionic structure)
Quantified DifferenceEnhanced membrane permeability and oral bioavailability
ConditionsAqueous solution at blood pH (7.4)

Ensures reliable oral dosing and consistent systemic exposure in pharmacokinetic models, eliminating the need for complex prodrug formulations.

Bleeding Endpoint
Endpoint context
2-fold blood loss increase at ED80
In vivo bleeding endpoint context
Rat wire coil arterial thrombosis model

High Protease Selectivity Profile

Beyond its dual activity, SAR107375 maintains strict target fidelity, presenting roughly 300-fold selectivity against related serine proteases and over 1000-fold selectivity against trypsin. This prevents the broad-spectrum off-target cleavage inhibition often seen with less refined experimental anticoagulants [1].

Evidence DimensionOff-target enzyme selectivity
Target Compound Data>300-fold vs related serine proteases; >1000-fold vs trypsin
Comparator Or BaselineBroad-spectrum experimental protease inhibitors
Quantified DifferenceHigh specificity for FXa/FIIa without off-target interference
ConditionsIn vitro enzymatic selectivity panels

Prevents confounding off-target effects in complex plasma-based assays, ensuring that observed results are strictly due to FXa/FIIa inhibition.

Serine Protease Selectivity
Class-level
~300-fold vs panel; 1,000-fold vs trypsin
Supports target specificity review
Biochemical panel assay
Human PK Profile
Trial context
Dose-proportional AUC and Cmax (5–20 mg IV); t1/2 1.5–4.0 h
Supports translational PK/PD model interpretation
Single ascending dose, healthy subjects (N=44)
Crystal Structure
Reported
PDB: 4LOY; 1.77 Å resolution
Supports structure-based design review
Complex with human thrombin

In Vivo Arterial Thrombosis Modeling

Due to its quantitatively proven reduction in bleeding liability compared to rivaroxaban and dabigatran [1], SAR107375 is the preferred dual-inhibitor reference standard for rat wire coil models and other in vivo arterial thrombosis studies requiring a wide therapeutic window.

Oral Pharmacokinetic (PK) Benchmarking for Anticoagulants

Because it maintains a neutral state at physiological pH—unlike zwitterionic predecessors such as tanogitran [2]—SAR107375 serves as an ideal, highly bioavailable control compound in PK studies evaluating the oral absorption and lipophilicity of next-generation dual-pathway inhibitors.

In Vitro Thrombin Generation Time (TGT) Assays

With its precise nanomolar affinity for both FXa (1 nM) and thrombin (8 nM) and >1000-fold selectivity over trypsin [1], SAR107375 is highly suited as a chemical probe in human platelet-rich plasma (PRP) TGT assays, allowing researchers to accurately map synergistic coagulation cascade suppression without off-target protease interference.

Application Fit Matrix

Application
Selection Property
Validation Focus
Preclinical coagulation model studies
Dual-pathway inhibition profile
Thrombosis model endpoint review
Physicochemical property benchmarking
Neutral-species lipophilicity
Oral absorption model interpretation
In vitro coagulation cascade assays
Reported selectivity profile
Thrombin generation assay context
Structure-based design and modeling
Co-crystal structure availability
Docking and molecular dynamics support

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

567.1376891 Da

Monoisotopic Mass

567.1376891 Da

Heavy Atom Count

37

UNII

53FM6EUY9U

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